methyl (4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)carbamate
Description
Methyl (4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)carbamate is a synthetic carbamate derivative featuring a sulfamoyl bridge connecting a phenyl carbamate group to a 1-acetylindolin-6-yl moiety. The compound combines three key structural elements:
- Carbamate group: Known for its role in agrochemicals and pharmaceuticals, often contributing to bioactivity.
- Sulfamoyl linker: A common feature in sulfonamide drugs, which frequently exhibit antimicrobial or enzyme-inhibitory properties.
- 1-Acetylindoline: The acetylated indoline group may enhance metabolic stability and membrane permeability compared to simpler aromatic systems.
Properties
IUPAC Name |
methyl N-[4-[(1-acetyl-2,3-dihydroindol-6-yl)sulfamoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-12(22)21-10-9-13-3-4-15(11-17(13)21)20-27(24,25)16-7-5-14(6-8-16)19-18(23)26-2/h3-8,11,20H,9-10H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBZEUGBFJKRGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)carbamate typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride to introduce the acetyl group at the nitrogen atom.
Sulfonamide Formation: The acetylated indole is reacted with a sulfonyl chloride derivative to form the sulfonamide linkage.
Carbamate Formation: Finally, the sulfonamide derivative is reacted with methyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidation products.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amine derivatives.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Methyl (4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)carbamate has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Studies: The compound can be used to study the effects of sulfonamide and carbamate groups on biological systems.
Materials Science: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of methyl (4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the carbamate group can form covalent bonds with active site residues, leading to enzyme inhibition. The indole moiety can interact with aromatic amino acids in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparison Table
Detailed Comparative Insights
Methyl ((4-Aminophenyl)Sulfonyl)Carbamate (Asulam)
- Structural Differences: Asulam lacks the acetylindoline group, instead incorporating a simpler 4-aminophenyl sulfonyl moiety.
- Activity: The aminophenyl group in asulam enables herbicidal action by inhibiting folate biosynthesis in plants. The target compound’s indoline group may redirect activity toward microbial targets due to enhanced lipophilicity .
- Applications : Asulam’s agricultural use contrasts with the target compound’s hypothetical pharmaceutical focus.
Benomyl and Carbendazim
- Structural Differences: Both feature benzimidazole cores, whereas the target compound uses an indoline system. Benomyl’s butylamino side chain enhances systemic uptake in plants.
- Activity : Benzimidazoles disrupt fungal microtubule assembly. The acetylindoline in the target compound may instead interfere with microbial DNA gyrase or cell-wall synthesis, akin to sulfonamide drugs .
Pyrazolo[1,5-a]Pyrimidine Derivatives
- Structural Differences : These compounds replace the phenyl carbamate with pyrazole/pyrimidine heterocycles but retain sulfonamide linkages.
- Activity : Demonstrated broad-spectrum antimicrobial effects in vitro. The target compound’s indoline-carbamate hybrid could offer synergistic activity by combining sulfonamide targeting with carbamate-mediated enzyme inhibition .
Biological Activity
Methyl (4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)carbamate is a synthetic compound that has emerged as a significant entity in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is methyl N-[4-[(1-acetyl-2,3-dihydroindol-6-yl)sulfamoyl]phenyl]carbamate. Its molecular formula is , and it features a complex structure that combines an indole moiety with sulfonamide and carbamate functional groups. This unique combination contributes to its diverse biological interactions.
This compound exhibits its biological effects primarily through the following mechanisms:
- Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing the compound to inhibit specific enzymes. This mechanism is particularly relevant in targeting enzymes involved in metabolic pathways associated with various diseases.
- Receptor Interaction : The indole moiety can interact with aromatic amino acids in protein structures, enhancing binding affinity and specificity towards certain receptors.
- Covalent Bond Formation : The carbamate group can form covalent bonds with active site residues of enzymes, leading to prolonged inhibition effects.
Antimicrobial Properties
Research indicates that this compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
Preliminary studies have explored the compound's anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways. The structural components of the molecule may enhance its ability to penetrate cell membranes and interact with intracellular targets.
Case Studies
- Study on Enzyme Inhibition : A study evaluated the compound's effectiveness as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression. The results indicated a significant reduction in LSD1 activity compared to control groups, highlighting its potential as a therapeutic agent in oncology .
- Antimicrobial Efficacy : Another investigation assessed its antibacterial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) that suggests it could be developed into a new class of antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
| Structural Feature | Activity Impact |
|---|---|
| Indole Moiety | Enhances binding affinity to proteins |
| Sulfonamide Group | Mimics natural substrates for enzyme inhibition |
| Carbamate Group | Facilitates covalent interactions with target sites |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
